BenchChemオンラインストアへようこそ!

vc-PAB-DMEA-PNU159682

ADC Development Cytotoxicity Cancer Research

Select this vc-PAB-DMEA-PNU159682 for ADCs requiring ultra-high potency (IC70 <0.6 nM) and activity against MMAE-resistant tumors. Its Val-Cit-PAB linker ensures stable plasma circulation and targeted intracellular release of the PNU-159682 warhead, a DNA topoisomerase II inhibitor. This specific conjugate is non-interchangeable with other payloads and is ideal for targeting low-antigen tumors and circumventing P-gp-mediated drug efflux.

Molecular Formula C56H72N8O19
Molecular Weight 1161.2 g/mol
Cat. No. B12418748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevc-PAB-DMEA-PNU159682
Molecular FormulaC56H72N8O19
Molecular Weight1161.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O)N8CCOC(C8O2)OC
InChIInChI=1S/C56H72N8O19/c1-27(2)43(57)50(71)61-33(11-9-17-59-53(58)72)49(70)60-30-15-13-29(14-16-30)25-79-54(73)62(4)18-19-63(5)55(74)80-26-37(65)56(75)23-32-40(47(69)42-41(45(32)67)44(66)31-10-8-12-35(76-6)39(31)46(42)68)36(24-56)82-38-22-34-48(28(3)81-38)83-51-52(77-7)78-21-20-64(34)51/h8,10,12-16,27-28,33-34,36,38,43,48,51-52,67,69,75H,9,11,17-26,57H2,1-7H3,(H,60,70)(H,61,71)(H3,58,59,72)/t28-,33-,34-,36-,38-,43-,48+,51+,52-,56-/m0/s1
InChIKeyBNWLMZKSKUNVSP-OLBIOUOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Unique Structure and Function of [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate


The compound designated as [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate is a complex, synthetic anthracycline-based drug-linker conjugate designed for use in the construction of Antibody-Drug Conjugates (ADCs) [1]. It is a derivative of the highly potent anthracycline cytotoxin PNU-159682, a metabolite of nemorubicin [1]. The molecule consists of the PNU-159682 warhead linked to a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, which is further elaborated with a carbamate moiety. This design is intended to facilitate stable circulation and targeted, intracellular release of the ultra-potent payload following receptor-mediated endocytosis [1].

Critical Procurement Considerations for [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate


Interchanging ADC linker-payload components cannot be done without significant risk to experimental outcomes and, ultimately, therapeutic development. The specific combination of the PNU-159682 warhead, a valine-citrulline cleavable linker, and a carbamate spacer yields a unique pharmacological profile that differs substantially from other common ADC payloads such as MMAE or maytansinoids [1]. Generic substitution would fundamentally alter the conjugate's mechanism of action (DNA damage vs. microtubule disruption), its potency against specific cancer cell lines [2], its stability in plasma, and its susceptibility to drug resistance mechanisms like P-glycoprotein (P-gp) efflux [1]. The quantitative evidence below details why this specific molecule is a distinct chemical and biological entity that is not functionally interchangeable with any off-the-shelf analog.

Quantitative Differentiation of [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate


Payload Potency: PNU-159682 Exhibits Superior Cytotoxicity Compared to Doxorubicin and MMAE

The PNU-159682 warhead is the foundation of this compound's potency. It is described as 'thousands of times more cytotoxic than doxorubicin' [1]. Quantitative data from cell viability assays show it is significantly more potent than the commonly used ADC payload monomethyl auristatin E (MMAE) across multiple non-Hodgkin lymphoma (NHL) cell lines [2].

ADC Development Cytotoxicity Cancer Research Anthracyclines

Overcoming Drug Resistance: Efficacy in MMAE-Resistant Xenograft Models

ADCs based on this compound's linker-payload technology demonstrate efficacy in tumors resistant to MMAE-based ADCs. While the specific compound is a linker-payload construct, the data from an analogous ADC (anti-CD22-NMS249) using the same linker-payload core demonstrates a critical functional advantage: maintained efficacy against resistant cell lines [1].

Drug Resistance In Vivo Efficacy Xenograft Models ADC Therapy

Mechanism of Resistance: Lower Susceptibility to P-glycoprotein (P-gp) Efflux

A key mechanism of resistance to MMAE-based ADCs is driven by the drug efflux pump P-glycoprotein (P-gp/ABCB1/MDR1). The study identifies P-gp as the major driver of resistance to vc-MMAE conjugates, a mechanism that the PNU-159682-based ADCs appear to circumvent [1].

ADC Resistance P-glycoprotein Drug Efflux Mechanism of Action

Broad-Spectrum Cytotoxicity: Potent Activity Across Diverse Solid and Hematological Tumor Types

The PNU-159682 warhead is not only potent in NHL but also shows remarkable cytotoxicity across a range of human tumor cell lines. It demonstrates sub-nanomolar IC70 values against several cell lines, highlighting its potential for broad application [1]. This activity is vastly superior to that of the classic anthracycline doxorubicin [1].

Cytotoxicity Solid Tumors Leukemia Lymphoma

Functional ADC Performance: Anti-CD22-NMS249 is 2-20x More Potent than an MMAE-Based ADC

In a direct functional comparison, an ADC constructed using the same linker-payload platform (anti-CD22-NMS249) was 2- to 20-fold more potent than the analogous MMAE-based ADC (pinatuzumab vedotin) in viability assays of NHL cell lines [1]. This demonstrates that the superior potency of the payload translates to a more effective ADC.

ADC Potency Comparative Efficacy Non-Hodgkin Lymphoma Targeted Therapy

A Note on the Scarcity of Direct Comparative Data for the Exact Molecule

It is important to note that this specific compound is primarily a research tool and an intermediate for the synthesis of ADCs. As such, detailed, head-to-head comparative data for this exact linker-payload construct against other linker-payloads is not widely published. The evidence presented herein is therefore heavily based on data for its core components (PNU-159682) and closely related constructs (e.g., anti-CD22-NMS249), representing the highest-strength evidence available.

Research Tool ADC Synthesis Linker-Payload Targeted Therapy

Defined Research Applications for [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate


Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs) for Resistant Malignancies

This compound is intended for use as a drug-linker conjugate in the synthesis of ADCs. The data demonstrates that ADCs built with this PNU-159682 platform can maintain efficacy against tumors resistant to MMAE-based ADCs [1]. Therefore, it is an ideal starting material for research programs specifically aiming to overcome resistance to microtubule inhibitor-based ADCs in B-cell malignancies and other cancers where P-gp-mediated efflux is a known challenge [1].

Targeting Low-Antigen-Expressing Tumors with High-Potency Payloads

The exceptional intrinsic potency of the PNU-159682 warhead, which is 'thousands of times more cytotoxic than doxorubicin' and up to 20-fold more potent than MMAE in NHL cell lines [2], makes it a prime candidate for developing ADCs against tumor types with low expression of the target antigen. This scenario leverages the high potency to achieve a meaningful therapeutic effect even when the number of internalized drug molecules per cell is low [3].

Investigating Anthracycline-Based ADCs with a Differentiated Safety Profile

While classic anthracyclines like doxorubicin are limited by cardiotoxicity, the use of PNU-159682 in an ADC format aims to target the payload specifically to cancer cells. The protease-cleavable valine-citrulline linker [3] is designed to ensure the warhead is released primarily within the tumor cell lysosome, potentially reducing systemic exposure and the associated off-target toxicities. This compound enables research into whether an anthracycline-based ADC can decouple the class's potent antitumor activity from its dose-limiting side effects.

Building Targeted Therapeutics for a Broad Range of Solid Tumors

The PNU-159682 warhead has demonstrated sub-nanomolar IC70 values against cell lines from colorectal (HT-29), ovarian (A2780), prostate (DU145), and hematological (Jurkat, CEM) cancers [2]. This broad-spectrum cytotoxicity supports the use of this linker-payload as a versatile tool for creating targeted conjugates (ADCs or peptide-drug conjugates) against a wide array of solid and liquid tumor types, provided a suitable targeting ligand (e.g., antibody, peptide) is available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for vc-PAB-DMEA-PNU159682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.